molecular formula C6H5N3O B8709281 4-Acetyl-1H-imidazole-5-carbonitrile

4-Acetyl-1H-imidazole-5-carbonitrile

Cat. No.: B8709281
M. Wt: 135.12 g/mol
InChI Key: NBUVTNBHLKLAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-1H-imidazole-5-carbonitrile (CAS 813462-83-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 6 H 5 N 3 O and a molecular weight of 135.12 g/mol , serves as a crucial precursor for the synthesis of more complex molecules . Its structure incorporates two key functional groups—a nitrile (C#N) and an acetyl (C(C)=O)—on an imidazole core, providing multiple reactive sites for chemical modification and derivatization . As a specialized synthetic intermediate, this compound is primarily used in For Research Use Only applications. It is integral to pharmaceutical research and development, particularly in the construction of novel compounds for screening as potential therapeutic agents . The imidazole scaffold is a privileged structure in drug discovery, found in molecules with a wide range of biological activities. Researchers utilize this compound to develop new chemical entities, exploring its incorporation into larger, more complex structures aimed at specific biological targets . Calculated physical properties for this compound include a density of approximately 1.321 g/cm³ and a boiling point of around 459.2°C at 760 mmHg . Its flash point is calculated to be 231.5°C , and it has a refractive index of about 1.546 . This product is intended for use by qualified laboratory professionals. It is strictly for research purposes and is not labeled for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-acetyl-1H-imidazole-4-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4(10)6-5(2-7)8-3-9-6/h3H,1H3,(H,8,9)

InChI Key

NBUVTNBHLKLAGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN1)C#N

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 4 Acetyl 1h Imidazole 5 Carbonitrile

Reactivity Profile of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons. The presence of two strong electron-withdrawing groups—acetyl and cyano—significantly influences the electronic properties of the ring, increasing the acidity of the N-H proton and affecting the nucleophilicity of the N-3 atom. These nitrogens are key sites for alkylation and acylation reactions.

N-Alkylation Reactions and Regioselectivity

N-alkylation of the imidazole ring in 4-Acetyl-1H-imidazole-5-carbonitrile can theoretically yield two different regioisomers, substituting at the N-1 or N-3 position. The outcome of this reaction is governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed, such as the choice of base, solvent, and alkylating agent.

The imidazole core of the molecule exists in a state of annular tautomerism, where the proton on the nitrogen can rapidly move between the N-1 and N-3 positions. Due to the substitution pattern, these two tautomers (this compound and 5-acetyl-1H-imidazole-4-carbonitrile) are not equivalent. The regioselectivity of alkylation is thus a critical consideration. Research on similarly substituted imidazoles and other azoles demonstrates that factors like the nature of the base and solvent can significantly direct the reaction to favor one isomer over the other. For instance, in the alkylation of 4(5)-nitro-1H-imidazole, reaction conditions can be tuned to achieve high regioselectivity.

Generally, deprotonation of the imidazole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) generates an imidazolide (B1226674) anion. This anion is a soft nucleophile, and its subsequent reaction with an alkyl halide is influenced by both steric and electronic factors. The electron-withdrawing nature of the adjacent acetyl and cyano groups reduces the electron density at both nitrogens, but their relative positions determine the final product distribution.

Alkylating AgentBaseSolventExpected Major ProductRationale
Methyl IodideNaHTHF1-Methyl-4-acetyl-1H-imidazole-5-carbonitrileSteric hindrance at N-3 from the C-4 acetyl group may favor alkylation at the less hindered N-1 position.
Benzyl (B1604629) BromideK₂CO₃AcetonitrileMixture of N-1 and N-3 isomersWeaker base and polar aprotic solvent can lead to lower regioselectivity, with the product ratio influenced by thermodynamics.
Ethyl BromoacetateDBUDMF1-(Ethoxycarbonylmethyl)-4-acetyl-1H-imidazole-5-carbonitrileThe specific base-solvent combination can alter the nucleophilicity and accessibility of the nitrogen atoms.

This table presents hypothetical outcomes based on established principles of imidazole chemistry, as specific experimental data for this compound was not available.

N-Acylation Reactions

N-acylation of this compound involves the reaction of the imidazole nitrogen with an acylating agent, such as an acid chloride or anhydride. This reaction typically proceeds readily to form an N-acylimidazole derivative. Unlike alkylation, N-acylation is often reversible, and the acyl group can migrate between the nitrogen atoms. However, the product is generally stable and can be isolated.

The reaction mechanism involves the nucleophilic attack of the pyridine-type N-3 nitrogen on the carbonyl carbon of the acylating agent. This is followed by the loss of a leaving group (e.g., chloride) to form a positively charged N-acylimidazolium intermediate. Subsequent deprotonation of the N-1 position by a mild base yields the neutral N-acylated product. The resulting N-acylimidazoles are themselves effective acylating agents, a property exploited in various synthetic methodologies.

Transformations Involving the Acetyl Group (C-4)

The acetyl group at the C-4 position is a versatile functional handle, comprising a reactive ketone moiety and acidic α-protons. It can undergo a range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation and Reduction Reactions of the Ketone Moiety

The ketone of the acetyl group can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, selectively reducing ketones and aldehydes without affecting less reactive functional groups like nitriles. chadsprep.comlibretexts.orgyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield 4-(1-hydroxyethyl)-1H-imidazole-5-carbonitrile. libretexts.org

Reaction TypeReagentProduct
ReductionSodium Borohydride (NaBH₄) in Methanol4-(1-Hydroxyethyl)-1H-imidazole-5-carbonitrile
OxidationMeta-chloroperoxybenzoic acid (m-CPBA)4-Cyano-1H-imidazol-5-yl acetate (B1210297)

This table illustrates common transformations of the acetyl group.

Oxidation of the acetyl group is also possible. One notable reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgwikipedia.orgchemistrysteps.com In this reaction, an oxygen atom is inserted between the carbonyl carbon and the adjacent methyl group. chemistrysteps.comnrochemistry.com The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with the methyl group typically migrating readily. The product of this reaction would be an acetate ester, specifically 4-cyano-1H-imidazol-5-yl acetate.

Condensation Reactions of the Acetyl Group

The carbonyl group of the acetyl moiety is electrophilic and can react with various nucleophiles in condensation reactions. A prominent example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. journal-vniispk.ruresearchgate.net This reaction is often catalyzed by a small amount of acid and proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. researchgate.net Similarly, reaction with hydroxylamine (B1172632) yields the corresponding oxime.

Furthermore, the α-protons of the acetyl group's methyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or ketones, leading to the formation of α,β-unsaturated ketone products.

Exploration of Tautomerism and Isomerization Processes

Tautomerism is a key feature of this compound, influencing its reactivity. As previously mentioned, the compound exhibits annular tautomerism, an equilibrium involving the migration of a proton between the N-1 and N-3 atoms of the imidazole ring. mdpi.comnih.gov The relative stability of the tautomers is influenced by the electronic effects of the substituents. Both the acetyl and cyano groups are electron-withdrawing, and their positions relative to the N-H and lone-pair-bearing nitrogen atoms in each tautomer will dictate the equilibrium position. mdpi.com

In addition to annular tautomerism, the molecule can exhibit keto-enol tautomerism involving the acetyl group. libretexts.orgmasterorganicchemistry.comrsc.orgyoutube.com The keto form (containing the C=O group) is in equilibrium with its enol form, which features a C=C double bond and a hydroxyl group. libretexts.orgresearchgate.net Under most conditions, the keto tautomer is significantly more stable and therefore predominates. masterorganicchemistry.com However, the enol form is a crucial intermediate in many reactions involving the α-carbon of the acetyl group, such as acid- or base-catalyzed halogenation or aldol (B89426) reactions. The tautomerization can be catalyzed by both acids and bases. libretexts.org

Reactivity of the Nitrile Group (C-5)

The nitrile (cyano) group at the C-5 position of the imidazole ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the imidazole ring and the adjacent acetyl group.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are limited, the general reactivity of nitriles suggests that it can undergo nucleophilic additions. Strong nucleophiles can add to the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reactions. For instance, the reaction with organometallic reagents like Grignard reagents would be expected to yield an imine intermediate, which upon hydrolysis, would furnish a ketone.

Due to the presence of the electron-withdrawing acetyl group and the imidazole ring, the electrophilicity of the nitrile carbon is likely enhanced, making it more susceptible to nucleophilic attack compared to simple alkyl nitriles.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The hydrolysis typically proceeds in a stepwise manner, with the nitrile first being converted to an amide, which is then further hydrolyzed to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an imidic acid intermediate after proton transfer. Tautomerization of the imidic acid yields the more stable amide. Further hydrolysis of the amide, also under acidic conditions, proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ammonia (B1221849) to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic carbon of the nitrile group. This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. Tautomerization of the imidic acid gives the amide. The amide can then be further hydrolyzed by hydroxide attack on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia. Acidic workup is required to obtain the free carboxylic acid.

The rate of hydrolysis of the nitrile in this compound would be influenced by the electronic nature of the substituted imidazole ring.

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in the chemical transformations of this compound. While specific experimental and computational studies on this molecule are scarce, insights can be drawn from studies on related acetylimidazole and cyanoimidazole derivatives.

The hydrolysis of acetylimidazoles has been a subject of mechanistic studies. cdnsciencepub.comscispace.com For the acetyl group at C-4, hydrolysis likely proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. In acidic media, the reaction is not acid-catalyzed, and the rates tend to decrease with increasing acidity. cdnsciencepub.comscispace.com The substrate reacts in its protonated form (on the imidazole ring), and the hydrolysis involves the addition of a water molecule to form a tetrahedral intermediate. cdnsciencepub.comscispace.com At lower acidities, the decomposition of this intermediate is the rate-determining step. cdnsciencepub.comscispace.com

Computational studies on imidazole-containing systems have been employed to understand conformations and reactivity. nih.govresearchgate.net For this compound, computational methods like Density Functional Theory (DFT) could be used to model reaction pathways, calculate activation energies, and identify transition state structures for reactions such as nucleophilic addition to the nitrile or hydrolysis of the acetyl group. Such studies would elucidate the role of the imidazole ring in stabilizing intermediates and transition states. For instance, computational studies on the reaction of diaminomaleonitrile-based imines leading to imidazole derivatives have shown that the formation of the five-membered ring is initiated by a nucleophilic attack. nih.govacs.org

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants, which helps in elucidating the reaction mechanism. While no specific kinetic data for this compound has been found, data from related compounds can provide valuable insights. For example, the hydrolysis of various N-acetylimidazole derivatives has been studied kinetically. cdnsciencepub.com These studies often reveal pseudo-first-order kinetics under certain conditions, and the pH-rate profiles can indicate the involvement of protonated or deprotonated species in the rate-determining step. cdnsciencepub.com

The table below presents illustrative kinetic data for the hydrolysis of a related acetylimidazole compound, highlighting the type of information that would be sought in kinetic studies of this compound.

Table 1: pH-Rate Profile for the Hydrolysis of N-Acetylbenzimidazole at 25°C cdnsciencepub.com
pHkobs (s-1) x 103
2.01.50
4.00.20
6.00.15
8.00.80
10.010.0

This data for N-acetylbenzimidazole shows that the rate of hydrolysis is significantly influenced by pH, with increased rates in both acidic and basic regions. cdnsciencepub.com Similar kinetic studies on this compound would be invaluable in understanding the factors that govern its reactivity and in determining the order of its reactions.

Application of Isotopic Labeling for Mechanism Confirmation

The elucidation of complex chemical reaction mechanisms often requires unambiguous evidence to trace the transformation of atoms and bonds from reactants to products. Isotopic labeling is a powerful technique used to provide such evidence by tracking the passage of an isotope through a reaction pathway. wikipedia.org In this method, one or more atoms in a reactant molecule are replaced by one of their isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). wikipedia.orgnih.gov Since the chemical properties of isotopically labeled compounds are nearly identical to their unlabeled counterparts, they follow the same reaction pathways. ias.ac.in However, the difference in mass, magnetic properties, or radioactivity of the isotopic label allows its position to be determined in intermediates and final products using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to hypothesize its utility in confirming the mechanistic pathways of this molecule. Given its functional groups—an acetyl group, a nitrile group, and the imidazole ring—several potential reactions could be investigated using isotopic tracers.

Hypothetical Application in Elucidating Reaction Mechanisms

Consider a hypothetical hydrolysis reaction of this compound where the nitrile group is converted to a carboxylic acid. A key mechanistic question would be to confirm the origin of the oxygen atoms in the newly formed carboxyl group. To investigate this, the reaction could be performed in water enriched with the ¹⁸O isotope (H₂¹⁸O).

By analyzing the product, 4-acetyl-1H-imidazole-5-carboxylic acid, using mass spectrometry, the incorporation of the ¹⁸O isotope can be quantified. If the mechanism involves direct attack of water on the nitrile carbon, the resulting carboxylic acid would incorporate ¹⁸O atoms. The mass spectrum of the product would show a molecular ion peak shifted by +2 or +4 mass units compared to the product formed in normal water (H₂¹⁶O), confirming the pathway.

Another example involves the potential rearrangement or transformation of the acetyl group. To trace the fate of the acetyl carbon atoms, a synthesis of this compound could be performed using [1-¹³C]-acetyl chloride or [2-¹³C]-acetyl chloride. If the molecule undergoes a reaction involving the acetyl group, the position of the ¹³C label in the product can be determined by ¹³C NMR spectroscopy. The presence and splitting patterns of the ¹³C signal, including ¹³C-¹³C or ¹³C-¹⁵N coupling constants if double labeling is used, can provide definitive evidence for bond formation and cleavage, thereby confirming or refuting a proposed mechanism. rsc.org

Similarly, ¹⁵N labeling of the imidazole ring could be employed to study reactions involving the heterocycle itself, such as electrophilic substitution or ring-opening reactions. rsc.org By synthesizing the starting material with ¹⁵N at a specific position (e.g., N-1 or N-3), its location in the final product can be tracked, providing clear insights into the reaction mechanism. researchgate.net

Illustrative Data for a Hypothetical Labeling Experiment

To illustrate how data from an isotopic labeling experiment could be presented, the following table shows hypothetical results for the hydrolysis of the nitrile group in this compound to a carboxylic acid, using ¹⁸O-labeled water.

CompoundIsotopic LabelReaction ConditionsExpected m/z of Molecular Ion [M+H]⁺ (Unlabeled)Observed m/z of Molecular Ion [M+H]⁺Interpretation
4-Acetyl-1H-imidazole-5-carboxylic acidNone (Control)Hydrolysis in H₂¹⁶O167.045167.046Product formed with natural isotopic abundance of oxygen.
4-Acetyl-1H-imidazole-5-carboxylic acid¹⁸OHydrolysis in H₂¹⁸O (50% enrichment)167.045167.046, 169.050, 171.055Presence of ions at m/z 169 and 171 indicates the incorporation of one and two ¹⁸O atoms, respectively, from the solvent into the carboxylic acid group.

This hypothetical data clearly demonstrates how isotopic labeling, in conjunction with mass spectrometry, can serve as a definitive tool for confirming the involvement of solvent molecules in a reaction mechanism. Such experiments are crucial for building a complete and accurate picture of the chemical reactivity of compounds like this compound.

Advanced Spectroscopic and Analytical Characterization for 4 Acetyl 1h Imidazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Acetyl-1H-imidazole-5-carbonitrile, a combination of one- and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and confirm the specific isomeric arrangement of the substituents on the imidazole (B134444) ring.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aliphatic region. The lone proton on the imidazole ring (H2) would likely appear as a singlet at a downfield chemical shift, characteristic of protons in electron-deficient aromatic systems. The acetyl group's methyl protons (-CH₃) would present as a sharp singlet in the aliphatic region, typically around 2.6 ppm. chemicalbook.com The N-H proton of the imidazole ring is also expected, though its chemical shift can be broad and highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for all six carbon atoms in the molecule: the methyl and carbonyl carbons of the acetyl group, and the four carbons of the imidazole ring (C2, C4, C5, and the carbon of the nitrile group). The carbonyl carbon and the nitrile carbon would be observed at the far downfield end of the spectrum.

To definitively link these signals, two-dimensional NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the C2-H2 pair and the acetyl -CH₃ carbon and protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across multiple bonds. Key expected correlations would include a link from the acetyl methyl protons to the acetyl carbonyl carbon (²J) and, most importantly, to the C4 of the imidazole ring (³J). Another vital correlation would be from the H2 proton to C4 and C5, confirming the substitution pattern.

COSY (Correlation Spectroscopy): While less critical for this specific molecule due to the limited number of adjacent protons, it would confirm the absence of H-H coupling for the isolated ring and methyl protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound in a Typical Deuterated Solvent (e.g., DMSO-d₆)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
N-H~12-14 (broad)-C2, C5
H2~8.0-8.5~135-140C4, C5
-C(O)CH₃~2.6~25-30C=O, C4
C4-~140-145-
C5-~115-120-
C≡N-~110-115-
C=O-~190-195-

Imidazole and its derivatives can exhibit tautomerism, where the N-H proton can exchange between the two ring nitrogen atoms. researchgate.net For this compound, this would involve an equilibrium between the 1-H and 3-H tautomers. On the NMR timescale, this exchange is often rapid at room temperature, resulting in a time-averaged spectrum where the C4 and C5 signals are distinct due to the asymmetric substitution.

Dynamic NMR studies, which involve recording spectra at variable temperatures, could be employed to study this process. At lower temperatures, the rate of proton exchange could be slowed sufficiently to potentially observe distinct signals for both individual tautomers, providing valuable information on the thermodynamics and kinetics of the tautomerization process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molecular formula: C₆H₅N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙).

The calculated monoisotopic mass is 135.0433 Da.

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The most likely fragmentation pathways would involve the acetyl group, which is a common neutral loss.

Key predicted fragmentations include:

Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42 Da from the molecular ion to yield an ion corresponding to 4-amino-1H-imidazole-5-carbonitrile.

Loss of an acetyl radical (•CH₃CO): A loss of 43 Da to give a radical cation. This is a primary fragmentation route for acetylated imidazoles. chemicalbook.com

Cleavage of the imidazole ring: Subsequent fragmentations would involve the breakdown of the stable imidazole ring structure, potentially through the loss of HCN.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
IonFormulaCalculated m/z (Da)Description
[M]⁺˙C₆H₅N₃O135.0433Molecular Ion
[M+H]⁺C₆H₆N₃O136.0505Protonated Molecular Ion (ESI)
[M-CH₂CO]⁺˙C₄H₃N₃93.0327Loss of neutral ketene (42.01 Da)
[M-CH₃CO]⁺C₄H₂N₃92.0249Loss of acetyl radical (43.02 Da)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. The spectra for this compound are expected to show several characteristic absorption bands.

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, typical for N-H stretching in hydrogen-bonded imidazole rings.

C-H Stretches: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C≡N Stretch: A sharp, strong absorption band is expected in the 2220-2260 cm⁻¹ region, which is highly characteristic of a nitrile functional group. researchgate.net

C=O Stretch: A very strong, sharp band around 1680-1700 cm⁻¹ corresponding to the ketone carbonyl stretch of the acetyl group.

C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations of the imidazole ring.

Raman spectroscopy would be particularly useful for observing the nitrile stretch, as the C≡N bond often produces a strong Raman signal.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR Intensity
N-H StretchImidazole Ring3100-3300Medium, Broad
Aromatic C-H StretchImidazole Ring3050-3150Weak-Medium
Aliphatic C-H StretchAcetyl -CH₃2900-3000Weak-Medium
C≡N StretchNitrile2220-2260Strong, Sharp
C=O StretchAcetyl Ketone1680-1700Strong, Sharp
C=N/C=C Ring StretchesImidazole Ring1400-1650Medium-Strong (multiple bands)

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would confirm the planarity of the imidazole ring and determine the orientation of the acetyl and carbonitrile substituents relative to the ring.

Table 4: Hypothetical Crystal Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pna2₁
Z (Molecules per unit cell)4
Key Intermolecular InteractionsN-H···N hydrogen bonding, π–π stacking
Molecular GeometryLikely planar or near-planar

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The conjugated system of this compound, which includes the imidazole ring, the carbonyl group, and the nitrile group, is expected to give rise to distinct absorption bands.

The spectrum would likely be characterized by intense π→π* transitions at shorter wavelengths (e.g., 200-280 nm) associated with the aromatic ring and its substituents. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen and ring nitrogens, may be observed as a shoulder at a longer wavelength (e.g., >280 nm). The exact position and intensity of these bands are sensitive to the solvent polarity.

Theoretical and Computational Chemistry Approaches to 4 Acetyl 1h Imidazole 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying organic molecules like 4-Acetyl-1H-imidazole-5-carbonitrile, providing a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the molecule's stability, reactivity, and spectroscopic properties by analyzing its electron density. nih.govmdpi.com

DFT methods are widely used to map the potential energy surfaces of chemical reactions. This allows for the calculation of key thermodynamic and kinetic parameters. For this compound, DFT can be employed to predict the energetics of various potential reactions, such as electrophilic or nucleophilic attack on the imidazole (B134444) ring, or reactions involving the acetyl and carbonitrile functional groups.

By locating the transition state structures, it is possible to calculate the activation barriers for these reactions. For instance, in related imidazole systems, DFT has been successfully used to study the energy barriers associated with processes like excited-state intramolecular proton transfer (ESIPT). nih.gov This type of analysis can predict the feasibility and rate of a given chemical transformation under different conditions, providing crucial mechanistic insights.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Interactive Table: Global Reactivity Descriptors Derived from DFT

This table outlines key reactivity descriptors that can be calculated from HOMO and LUMO energies. The values are illustrative for a molecule of this class.

DescriptorFormulaDefinition
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Represents the resistance to change in electron configuration.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

The imidazole ring in this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Furthermore, the molecule exhibits conformational flexibility, primarily through the rotation of the acetyl group.

DFT calculations are an excellent tool for investigating these equilibria. By computing the ground-state energies of the different possible tautomers and conformers, their relative stabilities can be determined. The calculations can predict the most stable form of the molecule in the gas phase or in solution (by using continuum solvent models). This information is vital, as the specific tautomer or conformer present can significantly influence the molecule's chemical and biological properties.

Molecular Dynamics Simulations for Studying Dynamic Behavior

While quantum mechanical methods like DFT are superb for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a molecular system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and conformational changes. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, study its interactions with solvent molecules, or simulate its binding to a biological target like a protein. These simulations provide insights into how the molecule behaves in a realistic, dynamic environment, revealing stable conformations and interaction patterns that are not apparent from static calculations alone. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including DFT, offer a powerful lens for dissecting complex reaction mechanisms. By mapping the entire reaction pathway, including reactants, products, intermediates, and transition states, a detailed, step-by-step understanding of a chemical transformation can be achieved.

For this compound, these methods could be applied to understand mechanisms such as its synthesis, degradation, or its role in a catalytic cycle. For example, calculations on similar heterocyclic systems have elucidated the precise mechanism of photo-induced proton transfer by showing how the electron density shifts upon excitation, making the proton transfer process energetically favorable. nih.gov This level of detail is often inaccessible through experimental means alone.

Charge Density Studies and Topological Analysis of Chemical Bonding

Charge density studies provide a detailed picture of the electron distribution within a molecule, revealing the nature of chemical bonds and intermolecular interactions. These studies can be performed experimentally using high-resolution X-ray diffraction and then modeled, or calculated theoretically.

A study on the closely related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, provides a template for what such an analysis would reveal for this compound. nih.gov Using the Hansen-Coppens multipole model, the experimental charge density was refined to analyze chemical bonding. nih.gov The analysis was complemented by Quantum Theory of Atoms in Molecules (QTAIM), which examines the topology of the electron density.

This topological analysis identifies critical points in the electron density that characterize atomic interactions. For instance, the analysis of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile revealed that its crystal packing is stabilized by weak C-H···O and C-H···N hydrogen bonds and, most notably, by electrostatic interactions between antiparallel nitrile (C≡N) groups. nih.govresearchgate.net Such studies provide quantitative data on the strength and nature of these non-covalent interactions, which are crucial for understanding the solid-state structure and properties of the material.

Interactive Table: Illustrative Topological Properties at Bond Critical Points (BCPs)

This table shows the type of data obtained from a QTAIM analysis for key interactions, based on findings for analogous compounds. researchgate.net

InteractionElectron Density (ρ) (e/ų)Laplacian (∇²ρ) (e/Å⁵)Interpretation
C-H (covalent) High, >1.5NegativeShared interaction, accumulation of charge.
C≡N (covalent) Very High, >2.0NegativeStrong shared interaction with significant charge accumulation.
C-H···O (H-bond) Low, 0.05-0.15PositiveClosed-shell interaction (electrostatic), charge depletion.
C≡N···C≡N (dipolar) Very Low, <0.05PositiveWeak closed-shell interaction, indicating van der Waals or weak electrostatic forces.

In-Depth Article on the Synthetic Applications of this compound Cannot Be Generated Due to Lack of Available Scientific Data

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound This compound to generate a thorough and scientifically accurate article as requested.

The user's detailed outline required an in-depth exploration of the compound's role as a versatile building block in complex organic synthesis, its use as a precursor for novel fused heterocyclic systems, and its function as an intermediate in constructing advanced organic molecules. Furthermore, the request specified a detailed account of derivatization strategies, including structural modifications at the acetyl and carbonitrile moieties, as well as N-substitution and other ring functionalizations.

The compound is listed by some chemical suppliers, confirming its existence as a chemical entity. However, its actual use and reactivity in the specific contexts demanded by the article outline are not documented in the accessible scientific domain. Therefore, to ensure adherence to the principles of accuracy and to avoid generating speculative or unverified information, the requested article cannot be produced at this time. Further research and publication on the chemistry of this compound would be necessary to fulfill such a detailed request.

Synthetic Applications and Derivatization Strategies for 4 Acetyl 1h Imidazole 5 Carbonitrile

Potential Applications in Catalytic Chemistry as Ligands or Catalysts

The imidazole (B134444) core is a well-established motif in coordination chemistry and catalysis. The nitrogen atoms in the imidazole ring can act as Lewis bases, readily coordinating with a variety of metal centers to form stable complexes. This coordinating ability is fundamental to the role of many imidazole-containing compounds as ligands in catalytic systems.

The structure of 4-Acetyl-1H-imidazole-5-carbonitrile features multiple potential coordination sites: the two nitrogen atoms of the imidazole ring, the oxygen atom of the acetyl group, and the nitrogen atom of the carbonitrile group. This multi-dentate character could allow it to act as a versatile ligand, forming complexes with transition metals. The specific coordination mode would likely depend on the metal ion and the reaction conditions.

Derivatization of the acetyl and carbonitrile groups can further expand the catalytic potential. For instance, the acetyl group can be transformed into other functional groups, such as an imine or an alcohol, which can also participate in metal coordination. The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to create more complex heterocyclic systems that can serve as ligands.

The resulting metal complexes could find applications in various catalytic transformations, including but not limited to:

Cross-coupling reactions: Palladium, nickel, or copper complexes of imidazole-based ligands are widely used in reactions such as Suzuki, Heck, and Sonogashira couplings.

Oxidation/Reduction reactions: Manganese, iron, or cobalt complexes could be explored for their catalytic activity in oxidation or reduction processes.

Asymmetric catalysis: Chiral derivatives of this compound could be synthesized to serve as ligands for enantioselective catalysis.

The table below outlines potential research directions for exploring the catalytic applications of this compound.

Research DirectionPotential Metal CentersTarget Catalytic ReactionsRationale
Synthesis of Metal ComplexesPd, Ni, Cu, Rh, IrCross-coupling, HydrogenationThe imidazole core is a known effective ligand for these metals in various catalytic cycles.
Derivatization to Schiff Base LigandsCo, Mn, FeOxidation, EpoxidationSchiff base complexes are well-known for their catalytic activity in oxidation reactions.
Chiral Modification for Asymmetric CatalysisRu, Rh, IrAsymmetric Hydrogenation, Transfer HydrogenationIntroduction of chirality can lead to enantioselective catalytic systems.

Exploration in Materials Science for Functional Chemical Structures

The imidazole ring is a key building block in the design of functional organic materials due to its aromaticity, hydrogen bonding capabilities, and thermal stability. The presence of the acetyl and carbonitrile groups in this compound offers additional avenues for creating novel materials with specific properties.

The nitrogen atoms of the imidazole ring and the polar acetyl and carbonitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can direct the self-assembly of the molecules into well-defined supramolecular architectures, such as liquid crystals or organic frameworks.

Furthermore, the reactive sites on the molecule allow for its incorporation into polymeric structures. For example, the acetyl group could be a site for polymerization reactions, or the entire molecule could be used as a monomer in the synthesis of coordination polymers or metal-organic frameworks (MOFs). A related compound, 1H-imidazole-4-carbonitrile, has been noted as a promising candidate for non-linear optical applications due to its non-centrosymmetric crystal structure and significant dipole moment. google.com This suggests that this compound and its derivatives might also exhibit interesting optical or electronic properties.

Potential applications in materials science include:

Coordination Polymers and MOFs: The ability to coordinate with metal ions makes it a suitable building block for porous materials with potential applications in gas storage, separation, and catalysis.

Organic Semiconductors: The extended π-system of the imidazole ring, which can be further extended through derivatization, suggests potential for use in organic electronic devices.

Functional Dyes: Modification of the electronic properties of the molecule through chemical reactions could lead to the development of novel dyes for various applications.

The following table summarizes potential avenues for the exploration of this compound in materials science.

Material TypeSynthetic StrategyPotential ApplicationKey Structural Features
Metal-Organic Frameworks (MOFs)Solvothermal synthesis with metal saltsGas storage, Catalysis, SensingImidazole and carbonitrile coordination, porosity
Liquid CrystalsDerivatization with long alkyl chainsDisplay technologiesSelf-assembly through hydrogen bonding and π-π stacking
Non-linear Optical MaterialsCrystal engineeringOptoelectronicsNon-centrosymmetric packing, molecular dipole moment
Functional PolymersIncorporation as a monomerHigh-performance plastics, membranesThermal stability, specific functional groups

Future Research Directions and Emerging Challenges in 4 Acetyl 1h Imidazole 5 Carbonitrile Research

Development of Green and Sustainable Synthetic Methodologies

The synthesis of highly functionalized imidazoles is an area of intense research, with a growing emphasis on environmentally benign methods. researchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. Future research will undoubtedly focus on the development of green and sustainable synthetic methodologies for 4-Acetyl-1H-imidazole-5-carbonitrile and its derivatives.

One promising avenue is the use of reusable solid acid catalysts. For instance, zeolites like ZSM-11 have demonstrated high catalytic activity in the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov These catalysts offer advantages such as low catalyst loading, clean reaction profiles, and ease of recovery and reuse. nih.gov Similarly, biodegradable and reusable catalysts like chitosan (B1678972) have been effectively employed in multicomponent reactions to produce substituted imidazoles in aqueous media. ijsrch.com The application of such catalysts to the synthesis of this compound could significantly improve the environmental footprint of its production.

Microwave-assisted synthesis is another powerful tool in green chemistry that has been successfully applied to the synthesis of various imidazole (B134444) derivatives. researchgate.net Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. orientjchem.org The optimization of microwave-assisted protocols for the synthesis of this compound could lead to more efficient and sustainable production methods. orientjchem.org The use of natural catalysts, such as fruit juices, in conjunction with microwave irradiation represents an even greener approach that has shown promise in the synthesis of bioactive imidazoles. researchgate.net

The table below summarizes some green and sustainable methodologies that could be adapted for the synthesis of this compound.

MethodologyCatalyst/MediumKey AdvantagesPotential Application
Solvent-free SynthesisZSM-11 ZeoliteReusable catalyst, high yield, short reaction timeOne-pot synthesis from simple precursors
Aqueous SynthesisChitosanBiodegradable and reusable catalystEnvironmentally friendly multicomponent reactions
Microwave-assisted SynthesisSilica Gel SupportRapid, high yield, solvent-freeAccelerated synthesis of the imidazole core
Natural Media SynthesisCitrus limon L. juiceRenewable and biodegradable reaction mediumEco-friendly synthesis of imidazole derivatives
Microwave-assisted Green SynthesisCr2O3 Nanoparticles in WaterHigh reaction yield, short reaction times, reusable catalystEfficient synthesis of polysubstituted imidazoles

Discovery of Novel Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of the imidazole ring and its electron-withdrawing acetyl and carbonitrile substituents. The imidazole ring itself exhibits a reactivity that is intermediate between that of pyrrole (B145914) and pyridine. nih.gov It can undergo both electrophilic and nucleophilic substitution reactions, although the presence of electron-withdrawing groups generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. pharmaguideline.com

Future research will likely explore the unique reactivity of this scaffold. The acetyl group, for instance, can be a handle for a variety of transformations. N-acylation of the imidazole nitrogen can generate reactive N-acyl imidazoles, which are excellent acyl transfer agents. nih.govacs.orgnih.gov The reactivity of these intermediates can be tuned by modifying the substituents on the imidazole ring. nih.gov Furthermore, the acetyl group can participate in condensation reactions, providing a route to more complex molecular architectures.

The carbonitrile group is also a versatile functional group that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The proximity of the acetyl and carbonitrile groups may lead to novel intramolecular cyclization reactions, providing access to fused heterocyclic systems.

A key challenge will be to achieve regioselective transformations, given the multiple reactive sites in the molecule. Understanding the electronic and steric effects of the substituents will be crucial for controlling the outcome of chemical reactions. The exploration of metal-catalyzed cross-coupling reactions at the carbon positions of the imidazole ring could also open up new avenues for the synthesis of novel derivatives.

Advancements in Computational Prediction and Design of Imidazole Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. frontiersin.orgnih.gov For this compound and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. acs.orgnih.govmdpi.comrsc.org DFT calculations can be used to predict a wide range of properties, including optimized geometries, spectroscopic data (IR, NMR), and electronic properties such as HOMO-LUMO energy gaps, which are related to chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net

In the context of drug discovery, in silico methods such as molecular docking are crucial for predicting the binding affinity of molecules to biological targets. nih.govijcrt.org These methods can be used to screen virtual libraries of imidazole derivatives against specific proteins, identifying promising candidates for further experimental investigation. dergipark.org.trnih.gov Molecular dynamics simulations can provide further insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.gov

The integration of computational prediction and experimental synthesis will be key to accelerating the discovery of new imidazole derivatives with desired properties. For example, computational screening could identify a set of promising derivatives of this compound with potential biological activity, which could then be synthesized and tested experimentally.

The table below highlights some of the key applications of computational methods in the study of imidazole derivatives.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure and reactivity analysisOptimized geometry, spectroscopic data, HOMO-LUMO gap, reaction barriers
Molecular Electrostatic Potential (MEP)Identification of reactive sitesRegions of positive and negative electrostatic potential
Molecular DockingPrediction of protein-ligand interactionsBinding affinity, binding mode
Molecular Dynamics (MD) SimulationsAnalysis of conformational stabilityRMSD, RMSF, hydrogen bond analysis
Quantitative Structure-Activity Relationship (QSAR)Modeling of biological activityCorrelation between chemical structure and biological activity

Integration with Automated Synthesis and High-Throughput Experimentation

The discovery and development of new molecules with specific properties can be a time-consuming and labor-intensive process. The integration of automated synthesis and high-throughput experimentation (HTE) offers a powerful approach to accelerate this process. nih.gov For the exploration of the chemical space around this compound, these technologies will be invaluable.

Automated synthesis platforms can be used to rapidly generate libraries of imidazole derivatives by systematically varying the substituents on the imidazole ring. scite.airesearchgate.net This allows for the efficient exploration of structure-activity relationships. For example, an automated platform could be programmed to synthesize a library of derivatives where the acetyl group is replaced by other acyl groups, or where different substituents are introduced at the N-1 position of the imidazole ring.

Once these libraries are synthesized, high-throughput screening methods can be used to rapidly evaluate their properties. For example, in the context of drug discovery, HTE can be used to screen large numbers of compounds for their activity against a specific biological target. nih.gov This can quickly identify "hit" compounds that can then be further optimized.

The data generated from automated synthesis and HTE can be used to train machine learning models, which can then be used to predict the properties of new, unsynthesized molecules. nih.gov This data-driven approach can guide the design of new experiments, leading to a more efficient and effective discovery process. The combination of automated synthesis, HTE, and machine learning represents a paradigm shift in chemical research, and its application to the study of this compound and its derivatives holds great promise for the future.

Q & A

Q. What synthetic methodologies are commonly employed for 4-Acetyl-1H-imidazole-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of imidazole derivatives often involves cyclization reactions or functional group transformations. For this compound, transition-metal-free approaches (e.g., base-promoted amidine-ketone cyclization) are viable, as demonstrated for structurally related imidazolones . Optimization can employ factorial design of experiments (DoE), which systematically evaluates variables (e.g., temperature, solvent polarity, stoichiometry) to maximize yield while minimizing trials. Statistical tools like response surface methodology (RSM) are recommended for parameter interaction analysis .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H/13C^13C NMR to confirm proton environments and carbonyl/cyano group presence. IR spectroscopy identifies acetyl (C=O, ~1700 cm1^{-1}) and nitrile (C≡N, ~2200 cm1^{-1}) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, ensuring high-resolution structural validation . For imidazole derivatives, ensure proper crystal mounting to avoid twinning artifacts .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts. For light-sensitive imidazoles, use amber vials and characterize photostability under UV/visible light exposure. Reference GHS hazard data (e.g., H315/H319 for skin/eye irritation) to design safe handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility.
  • Step 1 : Re-examine experimental conditions (e.g., solvent polarity in NMR vs. gas-phase DFT calculations).
  • Step 2 : Perform variable-temperature NMR or X-ray crystallography to detect dynamic processes .
  • Step 3 : Use hybrid QM/MM simulations to incorporate solvation effects. Cross-validate with vibrational spectroscopy (Raman/IR) for force field accuracy .

Q. What advanced computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices (f+f^+, ff^-) to identify electrophilic (acetyl carbon) and nucleophilic (imidazole nitrogen) sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict regioselectivity in aqueous/organic media.
  • Transition State Analysis : Use Nudged Elastic Band (NEB) methods to model reaction pathways for acetyl group substitution or cyano participation .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?

  • Methodological Answer : Implement a 2k2^k factorial design to screen variables (e.g., catalyst loading, reaction time, temperature). For example:
FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
SolventDMFTHF
Catalyst (mol%)510

Analyze interactions using ANOVA to identify significant effects (e.g., temperature-solvent synergy). Follow up with central composite design (CCD) for response surface optimization .

Q. What methodologies address challenges in crystallizing this compound for SCXRD analysis?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion or slow evaporation with polar/non-polar solvent pairs (e.g., DCM/hexane).
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.
  • Twinned Crystals : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning . Validate with PLATON’s TWINLAW tool .

Data Contradiction & Theoretical Integration

Q. How to reconcile discrepancies between observed biological activity and in silico docking predictions for this compound?

  • Methodological Answer :
  • Reassess Binding Models : Check protonation states (imidazole pKa ~7) under physiological pH.
  • MD Refinement : Run 100-ns MD simulations to account for protein flexibility.
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with docking scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.